3-(3-Chlorobenzyl)-6-hydrazinopyridazine
Overview
Description
“3-(3-Chlorobenzyl)-6-hydrazinopyridazine” is a complex organic compound. It appears to contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a hydrazine group (-NH-NH2), and a 3-chlorobenzyl group. The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its atomic components and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its exact molecular structure and the conditions under which it’s used .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .
Scientific Research Applications
Synthesis and Biological Activity
3-(3-Chlorobenzyl)-6-hydrazinopyridazine and its derivatives have been a subject of interest due to their biological properties. They are known for their roles in chemotherapeutics, anti-inflammatory agents, and CNS depressants and stimulants. Importantly, these compounds have shown potential as peripheral vasodilators with improved potency and safety compared to other agents like hydralazine and dihydralazine (Pinza & Pifferi, 1994). Additionally, they have been used in the synthesis of various functionalized compounds containing the pyridazine ring, demonstrating their versatility in medicinal chemistry (Svete, 2005).
Antihypertensive Properties
Several studies have highlighted the antihypertensive properties of 3-hydrazinopyridazine derivatives. For example, the introduction of different heterocyclic rings into the pyridazine nucleus has been shown to exert hypotensive action on rats, comparable to or greater than certain existing antihypertensive drugs (Steiner, Gries, & Lenke, 1981). This indicates their potential in developing new antihypertensive treatments.
Inhibition of Copper Corrosion
In the field of materials science, derivatives of 3-hydrazinopyridazine, including this compound, have been studied for their inhibitory action on the corrosion of copper in nitric acid. This application suggests its potential utility in corrosion prevention and material protection (Zarrouk et al., 2012).
Synthesis of Triazolo- and Tetrazolopyridazine Derivatives
The compound has also been used in the synthesis of triazolo- and tetrazolopyridazine derivatives. These compounds have shown promise in lowering blood pressure without affecting the heart rate, making them potential candidates for cardiovascular drugs (Katrusiak et al., 2001).
Cytotoxic Agents in Cancer Research
Furthermore, this compound derivatives have been evaluated for their potential as cytotoxic agents, particularly in the context of cancer research. This demonstrates their application in the development of new chemotherapeutic agents (Mamta et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-[(3-chlorophenyl)methyl]pyridazin-3-yl]hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-9-3-1-2-8(6-9)7-10-4-5-11(14-13)16-15-10/h1-6H,7,13H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDHHHJGKDKMQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(C=C2)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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